molecular formula C20H21ClFN3O3S B13421472 N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide CAS No. 499777-85-4

N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

Cat. No.: B13421472
CAS No.: 499777-85-4
M. Wt: 437.9 g/mol
InChI Key: FRZYUVYOHGEOAJ-UHFFFAOYSA-N
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Description

N-tert-Butyl Cimicoxib is an intermediate compound in the synthesis of Cimicoxib, a long-acting COX-2 inhibitor. Cimicoxib is developed as a non-steroidal anti-inflammatory veterinary drug used to treat dogs with inflammation and pain associated with osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl Cimicoxib involves several steps. One common method includes the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This reaction is efficient, mild, and inexpensive, producing N-tert-butyl amides in high yields.

Industrial Production Methods

Industrial production methods for N-tert-Butyl Cimicoxib typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl Cimicoxib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-tert-butyl derivatives.

Scientific Research Applications

N-tert-Butyl Cimicoxib has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As an intermediate in the synthesis of Cimicoxib, it plays a role in developing anti-inflammatory drugs for veterinary use.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

N-tert-Butyl Cimicoxib exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of pro-inflammatory cytokines and prostaglandin E (PGE), which are involved in inflammation and pain. The molecular targets include the COX-2 enzyme and associated pathways .

Comparison with Similar Compounds

Similar Compounds

    Cimicoxib: The parent compound, also a COX-2 inhibitor.

    Celecoxib: Another COX-2 inhibitor used in human medicine.

    Rofecoxib: A COX-2 inhibitor previously used in human medicine but withdrawn due to safety concerns.

Uniqueness

N-tert-Butyl Cimicoxib is unique due to its specific structure and role as an intermediate in the synthesis of Cimicoxib. Its tert-butyl group provides distinct chemical properties that influence its reactivity and interactions with other molecules.

Properties

CAS No.

499777-85-4

Molecular Formula

C20H21ClFN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H21ClFN3O3S/c1-20(2,3)24-29(26,27)15-8-6-14(7-9-15)25-12-23-19(21)18(25)13-5-10-17(28-4)16(22)11-13/h5-12,24H,1-4H3

InChI Key

FRZYUVYOHGEOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=NC(=C2C3=CC(=C(C=C3)OC)F)Cl

Origin of Product

United States

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